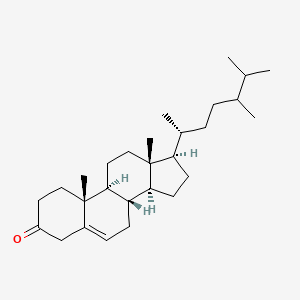

24-Methylcholest-5-en-3-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H46O |

|---|---|

Molecular Weight |

398.7 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,23-26H,7-8,10-17H2,1-6H3/t19?,20-,23+,24-,25+,26+,27+,28-/m1/s1 |

InChI Key |

ATIPVUGMJZAJPC-SRGSQMPJSA-N |

Isomeric SMILES |

C[C@H](CCC(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4)C)C |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C |

Synonyms |

24-methylcholest-5-en-3-one 5-campestenone |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 24 Methylcholest 5 En 3 One

Enzymatic Formation from Precursor Sterols

The generation of 24-Methylcholest-5-en-3-one is a multi-step process involving the enzymatic conversion of precursor sterols. This process is fundamental to the synthesis of essential plant hormones that regulate growth and development.

Role of Steroid 5α-Reductases (e.g., DET2 in Arabidopsis thaliana) in this compound Generation

While steroid 5α-reductases, such as DET2 in Arabidopsis thaliana, are primarily known for their role in the reduction of 3-oxo-Δ⁴-steroids, their direct involvement in the generation of this compound is indirect. The formation of this compound from campesterol (B1663852) involves other enzymatic activities. However, the function of DET2 is critically linked to the metabolic fate of this compound. The DET2 enzyme, which shows sequence similarity to mammalian steroid 5α-reductases, is responsible for the subsequent conversion of (24R)-24-methylcholest-4-en-3-one to (24R)-24-methyl-5α-cholestan-3-one. nih.govscispace.comoup.com The loss of DET2 function leads to a blockage in the brassinosteroid biosynthetic pathway, resulting in developmental defects in plants. scispace.comoup.com

Subsequent Transformations of this compound in Brassinosteroid Biosynthesis Pathways

Once formed, this compound is a substrate for further enzymatic modifications within the brassinosteroid biosynthesis pathway, which are crucial for normal plant growth and development.

The enzyme DET2, a steroid 5α-reductase, catalyzes the reduction of (24R)-24-methylcholest-4-en-3-one to (24R)-24-methyl-5α-cholestan-3-one (referred to as 3-one). nih.govresearchgate.netuniprot.org This specific step is a critical control point in the pathway. nih.gov Mutants lacking functional DET2, such as the det2 mutant in Arabidopsis, are deficient in this conversion. nih.govscispace.comresearchgate.net Consequently, these mutants accumulate higher levels of (24R)-24-methylcholest-4-en-3-one and exhibit significantly reduced levels of downstream products like (24R)-24-methyl-5α-cholestan-3-one and campestanol (B1668247). nih.govscispace.com The subsequent conversion of (24R)-24-methyl-5α-cholestan-3-one ultimately leads to the formation of campestanol. nih.govresearchgate.net The biosynthetic sequence is therefore established as: (24R)-24-methylcholest-4-en-3-one → (24R)-24-methyl-5α-cholestan-3-one → campestanol. nih.govresearchgate.net

The metabolic pathway involving this compound is intrinsically linked to the production of brassinosteroids, a class of plant hormones essential for a wide range of developmental processes. nih.govscispace.com The DET2-mediated conversion of (24R)-24-methylcholest-4-en-3-one is a committed step in brassinosteroid biosynthesis. nih.govscispace.comuniprot.org Deficiencies in this pathway, as seen in det2 mutants, result in characteristic phenotypes such as dwarfism and de-etiolation, which can be rescued by the external application of brassinolide (B613842), the most active brassinosteroid. nih.govscispace.com This underscores the critical role of this biosynthetic route in maintaining normal plant growth and development. nih.gov

Formation of (24R)-24-methyl-5α-cholestan-3-one (3-one) and Campestanol

Involvement of this compound in Other Sterol-Related Biosynthetic Branches

Beyond its central role in brassinosteroid synthesis, this compound has been identified in various plant species, suggesting its potential involvement in other sterol-related metabolic pathways. For instance, it has been detected in wheat bran and in hairy root cultures of Taxus × media. asianpubs.orgmdpi.com In wheat bran, the presence of various steroidal ketones, including 24-methylcholest-4-en-3-one, suggests a complex network of sterol conversions. asianpubs.org Additionally, studies on maize have demonstrated the enzymatic conversion of campesterol through 24-methylcholest-4-en-3-one to campestanol in the roots, indicating that brassinosteroid biosynthesis occurs in this tissue. nih.gov The identification of 24-methylcholest-5-en-3β-ol and 24-ethylcholest-5-en-3β-ol biosynthesis in Zea mays further points to the diverse branches of sterol metabolism in plants. nih.gov

Interactive Data Tables

Table 1: Key Compounds in the Biosynthesis of Campestanol from Campesterol

| Compound Name | Alternate Name(s) | Role in Pathway |

| Campesterol | (24R)-Methylcholest-5-en-3β-ol | Precursor Sterol |

| (24R)-24-methylcholest-4-en-3β-ol | 4-en-3β-ol | Intermediate |

| 24-Methylcholest-4-en-3-one | Campestenone, 4-en-3-one | Key Intermediate |

| (24R)-24-methyl-5α-cholestan-3-one | 3-one | Product of DET2 activity |

| Campestanol | (24R)-24-methyl-5α-cholestan-3β-ol | Downstream Product |

Table 2: Impact of det2 Mutation on Sterol Intermediates in Arabidopsis thaliana

| Compound | Wild Type (Relative Level) | det2 Mutant (Relative Level) | Reference |

| (24R)-24-methylcholest-4-en-3-one | 1x | ~3-4x higher | nih.govscispace.com |

| (24R)-24-methyl-5α-cholestan-3-one | 1x | <20% of wild-type | nih.gov |

| Campestanol | 1x | 8-15% of wild-type | scispace.com |

Oxidative Transformations and Phytosterol Oxidation Product Formation

Phytosterols (B1254722), including the precursor to this compound, campesterol, are susceptible to oxidation, leading to a class of compounds known as phytosterol oxidation products (POPs). nih.govnih.govresearchgate.net This transformation can occur through non-enzymatic processes like autoxidation, particularly when exposed to heat, light, and oxygen. nih.govaocs.orgtum.de

Autoxidation Pathways Leading to this compound and Related Oxidation Products

Autoxidation of phytosterols is a free radical chain reaction. aocs.org The process is often initiated by the abstraction of a hydrogen atom from a reactive position on the sterol molecule. aocs.org For phytosterols like campesterol, which have a double bond at the C5-C6 position, the allylic C7 position is a primary site for such attacks. researchgate.netaocs.org

The resulting free radicals react with oxygen to form peroxyl radicals, which then stabilize into hydroperoxides. aocs.org These hydroperoxides are unstable and can decompose into more stable oxidation products, including various keto-, hydroxy-, and epoxy-derivatives. aocs.orgslu.se The formation of this compound is a result of the oxidation of the hydroxyl group at the C3 position of its precursor, campesterol.

Studies have shown that heating phytosterols in the presence of air generates a variety of oxidation products. For instance, heating a mixture of sitosterol (B1666911) and campesterol at 120°C for 72 hours resulted in the formation of several oxidized derivatives. aocs.orgslu.se

Mechanisms of Ring-Structure and Side-Chain Oxidation Relevant to this compound

The oxidation of phytosterols is not limited to a single site. Both the sterol ring structure and the side chain are susceptible to oxidative changes. nih.govslu.se

Ring-Structure Oxidation: The B-ring of phytosterols is particularly vulnerable to oxidation, leading to the formation of common POPs such as 7-hydroxy, 7-keto, and 5,6-epoxy derivatives. nih.govnih.govresearchgate.net The initial attack often occurs at the C7 position due to its allylic nature. researchgate.netaocs.org The subsequent formation of hydroperoxides can lead to the production of 7-keto and 7-hydroxy derivatives. aocs.org Furthermore, these hydroperoxides can react with the double bond at C5-C6 to form epoxides, which can be further hydrated to triols. aocs.orgslu.se

Side-Chain Oxidation: The side chain of phytosterols can also undergo oxidation, although this is generally less common than ring oxidation. nih.govmdpi.com For campesterol, the tertiary carbon at C25 is a potential site for oxidation. aocs.org Research has identified side-chain oxidation products such as 24- and 25-hydroxy derivatives of sitosterol and campesterol after thermo-oxidation. mdpi.com One study identified 24-methylcholest-5-en-3β,24-diol and 24-methylcholest-5-en-3β,25-diol as side-chain oxidation products of campesterol. aocs.orgslu.se

Catabolism and Biotransformation in Biological Systems

Once formed or ingested, this compound and other phytosterol derivatives can be further metabolized by various biological systems, from intestinal microbes to specialized plant cell cultures.

Intestinal Microbial Catabolism of Dietary Sterols Involving 3-Oxo Derivatives

Dietary sterols that are not absorbed in the small intestine travel to the colon, where they are subject to metabolism by the gut microbiota. researchgate.neteuropa.eu A key transformation is the conversion of 3β-hydroxy sterols to 3-oxo (or 3-keto) derivatives. mdpi.commdpi.com This is a crucial intermediate step in the further breakdown of sterols.

For cholesterol, a well-studied pathway involves its conversion to cholest-5-en-3-one and then to cholest-4-en-3-one. mdpi.commdpi.com This is followed by further reduction to coprostanone and finally coprostanol. mdpi.commdpi.com A similar pathway is proposed for phytosterols like campesterol, which would be converted to this compound and then further metabolized by intestinal bacteria. researchgate.net These 3-oxo derivatives, including campest-5-en-3-one, have been shown to influence lipid metabolism. mdpi.comresearchgate.net

Metabolic Modifications in Non-Human Organisms (e.g., Taxus × media hairy roots)

Plant cell cultures, such as the hairy roots of Taxus × media, provide a unique system to study the metabolism of steroids. mdpi.comresearchgate.netgrafiati.com These cultures have been shown to produce a variety of sterols and their derivatives. mdpi.comresearchgate.net

In Taxus × media hairy roots, alongside common sterols like campesterol and sitosterol, several steroid ketones have been identified, including campestenone (this compound) . mdpi.com This indicates that these plant cultures possess the enzymatic machinery to oxidize sterols at the C3 position. The presence of such compounds suggests an active steroid metabolism within these specialized plant tissues. mdpi.com

Bacterial Conversion of Sterols in Anoxic Environments

In anoxic environments, such as sediments, bacteria play a significant role in the transformation of sterols. nih.govnih.gov Under these conditions, a common conversion is the reduction of Δ⁵-sterols to 5α(H)-stanols. nih.gov This process is a marker for anoxic conditions in geochemical studies. nih.gov

While the direct bacterial conversion of this compound in anoxic environments is not extensively detailed, the broader context of sterol metabolism under these conditions is relevant. Phytosterols are known to be primarily associated with settleable solids in environments like aerated stabilization basins for wastewater treatment, where they are carried to anoxic sediments. nih.gov In these sediments, biotransformation occurs. nih.gov It is plausible that 3-oxo intermediates like this compound are formed and further metabolized in these complex microbial communities. The oxidation of sterols can even occur in the absence of molecular oxygen through reactions with other oxidized species like hydroperoxides. geologyscience.ru

Role in Insect Steroid Hormone Production (e.g., Makisterones from Campesterol)

Insects, being incapable of de novo sterol synthesis, must acquire these essential compounds from their diet. nih.govavocadosource.comnih.gov While many phytophagous insects metabolize dietary C28 and C29 plant sterols, such as campesterol and β-sitosterol, into C27 cholesterol to produce the primary molting hormone 20-hydroxyecdysone, a significant number of species across orders like Hemiptera, Diptera, and Hymenoptera lack this dealkylation capability. avocadosource.comeje.czatlashymenoptera.net These insects have evolved to utilize C28 phytosterols directly as precursors for their own class of C28-ecdysteroids. nih.govresearchgate.net A prime example of this metabolic strategy is the biosynthesis of makisterone (B1173491) A from the dietary plant sterol, campesterol (24-methylcholest-5-en-3β-ol). researchgate.netresearchgate.net

The initial transformation of campesterol into the foundational structure of an ecdysteroid involves a series of reactions analogous to the so-called "Black Box" of the well-documented cholesterol-to-ecdysone pathway. nih.goveje.cz A critical and obligatory first step in this sequence is the modification of the A-ring of the steroid nucleus to create the characteristic A/B cis ring junction (5β-conformation) found in all active ecdysteroids. eje.cz This process is initiated by the enzymatic oxidation of the 3β-hydroxyl group of the precursor sterol.

In the context of makisterone A synthesis, the precursor campesterol is first acted upon by a 3β-hydroxysteroid dehydrogenase (3β-HSD). This enzyme catalyzes the oxidation of the hydroxyl group at carbon 3, yielding the corresponding ketone, This compound .

Following its formation, this 3-oxo-Δ⁵-steroid is an unstable intermediate that is rapidly isomerized by a steroid-Δ-isomerase. This enzyme facilitates the migration of the double bond from the Δ⁵ position (between carbons 5 and 6) to the Δ⁴ position (between carbons 4 and 5), resulting in the more stable α,β-unsaturated ketone, 24-methylcholest-4-en-3-one. eje.cznih.gov This 3-oxo-Δ⁴ intermediate is the crucial substrate for the next key enzyme, a 3-oxo-Δ⁴-steroid 5β-reductase. nih.gov This reductase, which requires NADPH as a cofactor, specifically reduces the Δ⁴ double bond to create the 5β-hydrogen configuration, thereby establishing the A/B cis ring junction that defines the ecdysteroid framework. eje.cznih.gov

While the complete enzymatic pathway from campesterol to makisterone A is not fully elucidated for every species, the intermediacy of 3-oxo-Δ⁴-steroids is strongly supported by metabolic studies in various arthropods. eje.cznih.gov Research has demonstrated that synthetic 3-oxo-Δ⁴-steroids are efficiently converted to final ecdysteroids in crab molting glands, confirming the presence and activity of the required 5β-reductase. nih.gov Furthermore, recent investigations into the "Black Box" reactions in Drosophila have confirmed that 3-oxo-steroids are indeed key intermediates. nih.gov

Once the campesterol-derived 5β-ketone backbone is formed, it enters the subsequent phase of the biosynthetic pathway, which involves a series of hydroxylation reactions catalyzed by cytochrome P450 enzymes (the "Halloween genes"). These enzymes sequentially add hydroxyl groups at various positions on the steroid nucleus and side chain to produce 20-deoxymakisterone A, which is then finally converted to the active molting hormone, makisterone A. nih.gov

The table below summarizes the key molecular transformations in the early stages of makisterone A biosynthesis from campesterol.

Table 1: Key Intermediates in the Early Biosynthetic Pathway of Makisterone A from Campesterol

| Compound Name | Chemical Formula | Molecular Weight | Role in Pathway |

|---|---|---|---|

| Campesterol | C₂₈H₄₈O | 400.69 g/mol | Dietary Precursor |

| This compound | C₂₈H₄₆O | 398.67 g/mol | Initial Oxidation Product |

| 24-Methylcholest-4-en-3-one | C₂₈H₄₆O | 398.67 g/mol | Isomerized Intermediate (Substrate for 5β-reductase) |

| 24-Methyl-5β-cholestan-3-one | C₂₈H₄₈O | 400.69 g/mol | 5β-Reduced Ketone (A/B cis ring junction formed) |

| 20-Deoxymakisterone A | C₂₈H₄₆O₅ | 478.66 g/mol | Late-stage Precursor |

Biological Activities and Mechanistic Studies of 24 Methylcholest 5 En 3 One Non Human Models

Modulation of Lipid and Energy Metabolism

Research in animal models indicates that 24-Methylcholest-5-en-3-one plays a role in regulating lipid and energy balance. Its mechanisms involve the activation of key nuclear receptors, leading to downstream effects on enzyme activity and lipid concentrations.

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) in Animal Models

This compound has been identified as an activator of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). researchgate.net This receptor is a crucial transcription factor in lipid metabolism. Studies have reported that the compound binds to PPARα, functioning as a ligand. researchgate.netnih.gov This activation is a primary mechanism through which it exerts its metabolic effects, initiating the transcription of genes involved in breaking down fatty acids. researchgate.netnih.gov

Influence on Hepatic β-Oxidation Enzyme Activity and Gene Expression

A direct consequence of PPARα activation by this compound is the enhancement of hepatic β-oxidation, the process of breaking down fatty acids. In animal studies, dietary administration of the compound dramatically increased the activities and mRNA expression of both mitochondrial and peroxisomal enzymes essential for β-oxidation in the liver. researchgate.net This demonstrates a significant influence on the catabolic pathways for fatty acids. researchgate.netnih.gov

Table 1: Effect of this compound on Hepatic β-Oxidation

| Category | Effect | Source |

|---|---|---|

| Enzyme Activity | Increased | researchgate.net |

| Gene Expression (mRNA) | Increased | researchgate.netnih.gov |

Effects on Triglyceride and Cholesterol Concentrations in Rodent Models

In various rodent models, this compound has demonstrated lipid-lowering effects. Dietary intake of the compound led to a marked reduction in plasma triglycerides in Zucker diabetic fatty (ZDF) rats and db/db mice. thieme-connect.comnih.govthieme-connect.de Studies also observed a decrease in liver triacylglycerol concentrations. researchgate.net Furthermore, reductions in plasma total cholesterol were reported in ZDF rats. thieme-connect.comjax.or.jp

Table 2: Effects of this compound on Lipid Profiles in Rodents

| Lipid Parameter | Tissue/Fluid | Observed Effect | Animal Model | Source(s) |

|---|---|---|---|---|

| Triglycerides | Plasma/Serum | Decreased | ZDF rats, db/db mice | researchgate.netthieme-connect.comnih.govthieme-connect.de |

| Triglycerides | Liver | Decreased | Rats | researchgate.net |

| Total Cholesterol | Plasma | Decreased | ZDF rats | thieme-connect.comjax.or.jp |

| Free Fatty Acids | Plasma | Decreased | db/db mice | thieme-connect.de |

Impact on Fatty Acid Biosynthesis in Animal Studies

In addition to promoting the breakdown of fatty acids, this compound has been shown to inhibit their synthesis. Research indicates that dietary campestenone reduced the activities and mRNA expression of enzymes involved in fatty acid biosynthesis. researchgate.net This dual action of enhancing β-oxidation while concurrently suppressing fatty acid synthesis highlights its comprehensive role in lipid metabolism. researchgate.netnih.gov

Anti-Inflammatory Potential of Related Sterols

While direct studies on the anti-inflammatory properties of this compound are specific, research on related sterol-rich fractions provides valuable insights into their potential effects on inflammatory processes in cellular models.

Inhibition of Inflammatory Mediators (e.g., NO, PGE2) in Cellular Models (e.g., RAW 264.7 cells)

In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for inflammation, sterol-rich fractions have demonstrated significant anti-inflammatory activity. researchgate.netkoreascience.kre-algae.org These fractions effectively decreased the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.netrsc.org The mechanism for this reduction involves the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively. researchgate.netkoreascience.krrsc.org

Table 3: Anti-Inflammatory Effects of Related Sterols in RAW 264.7 Cells

| Mediator/Enzyme | Effect | Source(s) |

|---|---|---|

| Nitric Oxide (NO) Production | Inhibited/Decreased | researchgate.netkoreascience.kr |

| Prostaglandin E2 (PGE2) Production | Inhibited/Decreased | researchgate.netrsc.org |

| iNOS Protein Expression | Downregulated/Decreased | researchgate.netkoreascience.krrsc.org |

| COX-2 Protein Expression | Downregulated/Decreased | researchgate.netkoreascience.krrsc.org |

Suppression of Pro-Inflammatory Cytokines and Enzymes (e.g., iNOS, COX-2) in in vitro and non-human in vivo (e.g., zebrafish) Models

While direct studies on this compound are limited, research on closely related compounds, such as its precursor campesterol (B1663852) and the derivative brassicasterol (B190698) (24-methylcholesta-5,22-dien-3β-ol), provides significant insights into its potential anti-inflammatory properties. These compounds have been shown to suppress key mediators of inflammation in both cellular and animal models.

In vitro studies using RAW 264.7 macrophages, a common model for inflammation research, have demonstrated that brassicasterol can significantly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) when stimulated by lipopolysaccharide (LPS). scispace.comppm.edu.pl This suppression is linked to the downregulation of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). scispace.comppm.edu.pl Furthermore, brassicasterol has been observed to selectively inhibit the pro-inflammatory cytokine Interleukin-1β (IL-1β), while having no significant effect on Tumor Necrosis Factor-α (TNF-α) or Interleukin-6 (IL-6) in these cells. ppm.edu.pl The anti-inflammatory effects of various other sterols isolated from marine organisms have also been noted to involve the inhibition of iNOS and COX-2 expression. researchgate.netnih.gov

The zebrafish (Danio rerio) has emerged as a valuable in vivo model for studying inflammation. nih.govnih.gov Research using a zebrafish model of LPS-induced inflammation has shown that brassicasterol can act as a potent inhibitor of reactive oxygen species (ROS) and NO production. ppm.edu.pl This protective effect against oxidative stress helps to mitigate LPS-induced toxicity and cell death in zebrafish embryos. ppm.edu.pl Sterol-rich mixtures containing related compounds have also demonstrated the ability to downregulate iNOS and COX-2 expression in this model. nih.gov These findings collectively suggest that this compound likely shares similar anti-inflammatory activities, warranting further direct investigation.

Table 1: Anti-Inflammatory Activity of Brassicasterol (a related compound) in Non-Human Models

| Model System | Inflammatory Stimulus | Key Findings | Reference |

|---|

Roles as a Molecular Messenger or Hormone in Non-Human Systems

Beyond its role in inflammation, evidence suggests that this compound, also known as campestenone, can function as a molecular messenger, influencing cellular signaling pathways. In a study involving Zucker diabetic fatty rats, dietary administration of 5-campestenone was shown to modulate lipid metabolism and improve glucose tolerance. researchgate.net While this study was conducted in a mammalian model, it points to the compound's ability to interact with metabolic signaling pathways.

A more direct signaling role has been identified through the interaction of campestenone with peroxisome proliferator-activated receptors (PPARs). Research has shown that campestenone can bind to and activate PPARα. researchgate.net PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in a variety of processes, including lipid metabolism and inflammation. This interaction suggests a mechanism by which this compound can act as a signaling molecule to directly influence gene expression and cellular function in non-human systems.

The endocrine role of steroids in invertebrates is a complex and diverse field. nih.govenv.go.jp While vertebrates utilize testosterone (B1683101) and estrogen for sex-specific development, invertebrates primarily use the steroid hormone ecdysone (B1671078) for developmental timing. nih.gov There is currently a lack of direct evidence demonstrating a hormonal role for this compound in invertebrate systems. However, the presence of steroid receptors and the synthesis of various steroids in some invertebrates suggest that the potential for such roles exists and warrants further investigation. nih.govresearchgate.net

Effects on Plant Growth and Development through Brassinosteroid Pathways

The most well-documented biological function of this compound in non-human systems is its crucial role as an intermediate in the biosynthesis of brassinosteroids (BRs) in plants. scispace.comnih.govoup.com Brassinosteroids are a class of steroid hormones that are essential for normal plant growth and development, regulating processes such as cell elongation, division, and differentiation. oup.comnih.gov

The biosynthetic pathway of brassinolide (B613842), the most active brassinosteroid, involves the conversion of the phytosterol campesterol into campestanol (B1668247). nih.govoup.com Genetic and biochemical studies in the model plant Arabidopsis thaliana have definitively placed (24R)-24-methylcholest-4-en-3-one as a key intermediate in this pathway. scispace.comnih.govoup.comfrontiersin.org It is formed from (24R)-24-methylcholest-4-en-3β-ol and is subsequently converted to (24R)-24-methyl-5α-cholestan-3-one. nih.govnih.gov

The enzyme responsible for this specific conversion is a steroid 5α-reductase encoded by the DEETIOLATED2 (DET2) gene. scispace.comoup.comnih.gov Mutations in the DET2 gene lead to a deficiency in this enzymatic step. scispace.comnih.gov As a consequence, det2 mutant plants are unable to efficiently convert (24R)-24-methylcholest-4-en-3-one to its downstream product. This blockage results in a significant accumulation of (24R)-24-methylcholest-4-en-3-one, with levels up to four times higher than in wild-type plants. frontiersin.org The resulting deficiency in active brassinosteroids causes severe developmental defects, most notably dwarfism and a de-etiolated phenotype when grown in the dark. scispace.comfrontiersin.org The dwarf phenotype of these mutants can be rescued by the external application of brassinolide or its biosynthetic precursors that occur after the enzymatic block. scispace.com This clearly demonstrates the essential role of this compound as a precursor for biologically active brassinosteroids that govern plant growth. Similar roles for this compound in the brassinosteroid pathway have also been identified in other plants, including pea (Pisum sativum) and maize (Zea mays). nih.govmdpi.com

**Table 2: Role of (24R)-24-Methylcholest-4-en-3-one in the Brassinosteroid Pathway of *Arabidopsis thaliana***

| Plant Line | Genetic Characteristic | Key Observation | Implication for Plant Development | Reference |

|---|---|---|---|---|

| Wild Type | Functional DET2 gene | Efficient conversion to (24R)-24-methyl-5α-cholestan-3-one | Normal brassinosteroid production and growth | nih.govfrontiersin.org |

| det2 mutant | Non-functional DET2 gene | Accumulation of (24R)-24-methylcholest-4-en-3-one; reduced campestanol levels | Brassinosteroid deficiency leading to dwarfism and developmental defects | scispace.comfrontiersin.org |

Advanced Analytical Methodologies for 24 Methylcholest 5 En 3 One Research

Chromatographic and Spectroscopic Techniques

Chromatographic and spectroscopic methods are the cornerstone of analytical research on 24-methylcholest-5-en-3-one, providing the means for separation, identification, and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of this compound and other phytosterol oxidation products (POPs). slu.se This technique combines the superior separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry, enabling the identification and quantification of individual compounds within a complex mixture.

In the analysis of sterols, including this compound, samples are often derivatized to increase their volatility and thermal stability for GC analysis. dss.go.th A common derivatization method is silylation, which converts the hydroxyl groups of sterols into trimethylsilyl (B98337) (TMS) ethers. The resulting mass spectra of these derivatives exhibit characteristic fragmentation patterns that are invaluable for identification. For instance, the mass spectra of TMS-derivatized Δ5-sterols often show key fragment ions that help in their detection. mdpi.com

The quantification of this compound using GC-MS typically involves the use of an internal standard and the creation of a calibration curve. This allows for the accurate determination of the compound's concentration in a given sample. Studies have successfully used GC-MS to characterize sterols in various oils, demonstrating its effectiveness in identifying a range of related compounds. dss.go.th The technique's sensitivity and specificity make it indispensable for detecting even trace amounts of this compound in food and environmental samples. researchgate.net

Table 1: Key GC-MS Fragments for Δ5-Sterol Identification

| m/z (mass-to-charge ratio) | Significance |

|---|---|

| 255 | Characteristic fragment for Δ5-type sterols. mdpi.com |

| 215 | Another useful fragment for detecting Δ5-type sterols. mdpi.com |

| 257 | Helps in identifying 5α(H)-sterols. mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the detailed structural elucidation of molecules like this compound. mdpi.com While GC-MS is excellent for identification and quantification, NMR provides comprehensive information about the carbon-hydrogen framework of a molecule, which is essential for confirming its precise structure and stereochemistry. uni-duesseldorf.deresearchgate.net

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid separation technique frequently used in the initial stages of analyzing this compound and other lipids. nih.gov It is particularly useful for the separation and enrichment of phytosterol oxidation products from a complex sample matrix before further analysis by more sophisticated methods like GC-MS or NMR. slu.seunav.edu

In a typical TLC procedure, the sample mixture is spotted onto a plate coated with an adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it separates the components of the mixture based on their differential affinities for the stationary and mobile phases. For the separation of sterols, a mobile phase consisting of a mixture of nonpolar and slightly polar solvents, such as hexane (B92381) and ethyl acetate, is often used. mdpi.com

After development, the separated compounds appear as spots on the plate, which can be visualized under UV light or by using a staining reagent. nih.gov The separated spots can then be scraped off the plate, and the compound of interest can be extracted for further analysis. This enrichment step is crucial for isolating sufficient quantities of this compound for detailed structural characterization, especially when it is present in low concentrations. slu.semdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical prerequisite for the successful analysis of this compound, particularly in complex matrices where it may be present at low concentrations.

Solid-Phase Extraction (SPE) using an amino-functionalized stationary phase (Amino SPE) is an efficient and time-saving technique for the enrichment of phytosterol oxidation products (POPs), including this compound. This method offers a significant advantage over the more traditional saponification technique for cleaning up lipid-rich samples. slu.se The amino stationary phase effectively retains interfering compounds like free fatty acids, allowing for the selective elution of the more neutral POPs. This results in a cleaner sample extract, which in turn leads to improved chromatographic separation and more reliable quantification. The use of Amino SPE has been shown to be a robust method for determining the levels of POPs in various food products. slu.se

Thermochemolysis with tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) is a rapid and effective method for the simultaneous hydrolysis and methylation of sterols in environmental samples, preparing them for GC-MS analysis. mdpi.comresearchgate.net This technique is particularly useful for analyzing both free and ester- or ether-bound sterols in a single step, converting them into their corresponding sterol methyl ethers. mdpi.comdntb.gov.ua

The process involves heating the sample in the presence of a TMAH solution. msconsult.dkcsic.es This cleaves ester and ether linkages and methylates hydroxyl and carboxyl functional groups. The resulting derivatized compounds are volatile and suitable for GC-MS analysis. The TMAH method is advantageous because it is relatively fast and can be performed on small sample amounts. mdpi.com It has been successfully applied to the analysis of a wide range of sterols in sediment samples, providing valuable information on their sources and distribution in the environment. mdpi.comresearchgate.net

Table 2: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Common Application |

|---|---|---|---|

| Amino SPE | Solid-phase extraction using an amino-functionalized sorbent to retain acidic interferences. | Efficient, time-saving, provides a clean extract. slu.se | Enrichment of POPs from food matrices. slu.se |

Application of Amino SPE-Technique for Phytosterol Oxidation Product Enrichment

Isotopic Labeling and Tracing for Biosynthetic Pathway Elucidation (e.g., ²H-labeled precursors)

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and elucidate biosynthetic pathways. In the context of this compound, the use of deuterium (B1214612) (²H)-labeled precursors has been instrumental in understanding its role in brassinosteroid (BR) biosynthesis.

In studies involving the plant Arabidopsis thaliana, deuterium-labeled BR intermediates have been chemically synthesized and administered to seedlings to track their metabolic conversion. nih.gov For instance, the conversion of campesterol (B1663852) to campestanol (B1668247) involves the intermediate (24R)-24-methylcholest-4-en-3-one. scispace.com When det2 mutants of Arabidopsis, which have a defect in a specific steroid 5α-reductase, were fed with ²H₆-labeled campesterol, there was no significant production of ²H₆-labeled campestanol. scispace.com This experiment, coupled with the observation of a threefold increase in the endogenous levels of (24R)-24-methylcholest-4-en-3-one in these mutants, provided strong evidence that this ketone is the substrate for the DET2 enzyme and a key intermediate in the brassinosteroid pathway. scispace.com

The general methodology involves:

Synthesis of Labeled Precursors: Precursors such as campesterol are chemically synthesized with deuterium labels, often with high isotopic enrichment (e.g., ²H₆). nih.gov

Administration: The labeled compounds are fed to the biological system under investigation, such as plant seedlings or cultured cells. nih.gov

Metabolite Extraction and Identification: After a specific incubation period, the metabolites are extracted. Gas chromatography-mass spectrometry (GC-MS) is a common analytical tool for separating and identifying the labeled metabolites. The mass shift corresponding to the deuterium labels confirms the conversion of the precursor. nih.govacs.orgmit.edu

This tracing approach has been crucial in defining the biosynthetic sequence leading to brassinolide (B613842), the most active brassinosteroid. nih.gov It has helped to establish the pathway from campesterol → (24R)-24-methylcholest-4-en-3β-ol → (24R)-24-methylcholest-4-en-3-one → (24R)-24-methyl-5α-cholestan-3-one → campestanol in organisms like Catharanthus roseus and Arabidopsis. nih.gov

Similarly, feeding experiments using methionine labeled with deuterium on its methyl group (methionine-[CD₃]) have been used to investigate the biosynthesis of the side chains of other sterols, like dinosterol (B1230970) in dinoflagellates. wikipedia.org This method allows researchers to determine the source of methyl groups in the final sterol structure. wikipedia.org While not directly studying this compound, this technique demonstrates the utility of isotopic labeling in understanding sterol alkylation, a key process in generating the diversity of sterols found in nature.

Table 1: Isotopic Labeling Experiments in Brassinosteroid Biosynthesis

| Organism | Labeled Precursor | Key Finding Related to this compound | Analytical Method | Reference |

|---|---|---|---|---|

| Arabidopsis thaliana (det2 mutant) | ²H₆-Campesterol | Accumulation of endogenous (24R)-24-methylcholest-4-en-3-one, confirming it as the substrate for the DET2 enzyme. | GC-MS | scispace.com |

| Catharanthus roseus (cultured cells) | Deuterium-labeled BR intermediates | Established the biosynthetic sequence involving (24R)-24-methylcholest-4-en-3-one as an intermediate. | GC-MS | nih.gov |

Stereochemical Determination Techniques (e.g., Orthoester Claisen Rearrangement, X-ray Analysis for related sterols)

Determining the precise three-dimensional arrangement of atoms (stereochemistry) is critical for understanding a molecule's biological function. For complex molecules like sterols, a combination of synthetic chemistry and physical analysis is often required.

Orthoester Claisen Rearrangement: This powerful carbon-carbon bond-forming reaction is a key strategy for the stereoselective synthesis of sterol side chains, including those with a methyl group at the C-24 position. researchgate.netresearchgate.netbioinfopublication.org The rearrangement proceeds through a highly ordered, chair-like six-membered transition state, which allows for the predictable transfer of chirality and the creation of new stereocenters. bioinfopublication.orgwikipedia.org

In the synthesis of C-24 alkylated sterols, an allylic alcohol on the sterol side chain reacts with an orthoester (like triethyl orthoacetate) in the presence of a weak acid catalyst. researchgate.netbioinfopublication.org The stereochemistry of the starting allylic alcohol dictates the stereochemistry of the newly formed C-24 center. researchgate.netresearchgate.net Researchers have successfully used this method to synthesize both (24R)- and (24S)-epimers of various 24-methyl sterols. researchgate.netresearchgate.net By comparing the nuclear magnetic resonance (NMR) data of the synthesized, stereochemically defined epimers with the natural product, the absolute configuration of the natural sterol can be determined. researchgate.netresearchgate.net This approach has been pivotal in assigning the C-24 configuration of sterols isolated from marine organisms like sponges. researchgate.netresearchgate.net

X-ray Analysis for Related Sterols: X-ray crystallography provides the most definitive method for determining the complete three-dimensional structure of a crystalline molecule, including the absolute stereochemistry of all chiral centers. While obtaining suitable crystals of this compound itself might be challenging, the structural analysis of closely related sterols is highly informative.

The crystal structures of various marine sterols, including those with complex side-chain alkylation, have been determined by X-ray diffraction. acs.org For instance, the analysis of synthetic intermediates or derivatives of 24-methyl sterols can confirm the stereochemical assignments made by other means, such as NMR or synthetic correlation. researchgate.net If a synthetic intermediate in the preparation of a specific C-24 epimer can be crystallized, its X-ray structure provides unambiguous proof of its stereochemistry. This, in turn, validates the stereochemical outcome of the synthetic route (like the Claisen rearrangement) and confirms the identity of the final product. researchgate.netresearchgate.net This technique has been used to confirm the stereochemistry of sterols with C-24 quaternary centers, which are particularly challenging to assign. researchgate.net

Table 2: Techniques for Stereochemical Determination of 24-Methyl Sterols

| Technique | Principle | Application in 24-Methyl Sterol Research | Reference |

|---|---|---|---|

| Orthoester Claisen Rearrangement | A researchgate.netresearchgate.net-sigmatropic rearrangement to form C-C bonds with high stereocontrol. | Stereoselective synthesis of (24R)- and (24S)-methyl sterol side chains for comparison with natural products. | researchgate.netresearchgate.netbioinfopublication.orgresearchgate.net |

| X-ray Analysis | Diffraction of X-rays by a crystal lattice to determine the precise 3D arrangement of atoms. | Unambiguous determination of the absolute stereochemistry of related crystalline sterols or synthetic intermediates. | researchgate.netacs.orgcdnsciencepub.com |

Synthesis and Derivatization in Academic Research

Laboratory Synthesis of 24-Methylcholest-5-en-3-one and its Metabolites from Precursors

The laboratory synthesis of this compound, also known as 5-campestenone, can be achieved from its corresponding 3β-hydroxy precursor, campesterol (B1663852) ((24R)-24-methylcholest-5-en-3β-ol). nih.govgoogle.com In plant biosynthesis, the conversion of campesterol to campestanol (B1668247) involves (24R)-24-methylcholest-4-en-3-one as a key intermediate. scispace.com This transformation is catalyzed by a 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase. scispace.com The subsequent reduction of the Δ4 double bond by a 5α-reductase, an enzyme encoded by the DET2 gene in Arabidopsis, yields (24R)-24-methyl-5α-cholestan-3-one. scispace.comscielo.br

In Arabidopsis, a proposed biosynthetic sequence starts from campesterol and proceeds through (24R)-24-methylcholest-4-en-3-one to campestanol. scispace.com Studies in mutant plants have been crucial in elucidating this pathway. For instance, det2 mutants accumulate (24R)-24-methylcholest-4-en-3-one due to a blockage in the 5α-reduction step. scispace.com

The synthesis of various metabolites of this compound is essential for studying their biological activities. For example, the synthesis of 6-deoxobrassinosteroids and other brassinosteroid analogues often starts from precursors like (20S)-20-formyl-6β-methoxy-3α,5-cyclo-5α-pregnane. scispace.com

| Precursor | Product | Enzyme/Reaction Type | Organism/Context |

|---|---|---|---|

| Campesterol | (24R)-24-Methylcholest-4-en-3-one | 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase | Arabidopsis |

| (24R)-24-Methylcholest-4-en-3-one | (24R)-24-Methyl-5α-cholestan-3-one (Campestanol precursor) | 5α-reductase (DET2) | Arabidopsis |

| (20S)-20-formyl-6β-methoxy-3α,5-cyclo-5α-pregnane | 6-Deoxobrassinosteroids | Chemical Synthesis | Laboratory Research |

Stereospecific Synthesis of C-24 Quaternary Sterols

The stereochemistry at the C-24 position of sterols is critical for their biological function. The synthesis of C-24 quaternary sterols, which possess two substituents at this position, presents a significant synthetic challenge. A notable method for achieving stereospecificity is the orthoester Claisen rearrangement. researchgate.net This technique has been successfully employed in the synthesis of marine sterols with a C-24 quaternary center. researchgate.netresearchgate.net

For example, the C-24 configurations of (22E)-24-ethyl-24-methylcholesta-5,22-dien-3β-ol and 24-ethyl-24-methylcholest-5-en-3β-ol were determined by synthesizing both the (24R)- and (24S)-epimers and comparing their NMR data with the natural products. researchgate.net This approach relies on the stereospecific construction of the C-24 quaternary center via the Claisen rearrangement of Δ23-22-allylic alcohols. researchgate.net

The Ireland-Claisen rearrangement has also been applied in the synthesis of steroidal side chains, demonstrating its utility in creating specific stereoisomers. acs.org These stereospecific synthetic routes are invaluable for unambiguously assigning the stereochemistry of naturally occurring sterols and for providing material for biological testing.

| Method | Key Application | Significance |

|---|---|---|

| Orthoester Claisen Rearrangement | Synthesis of C-24 epimers of marine sterols | Enables stereospecific introduction of a C-24 quaternary center |

| Ireland-Claisen Rearrangement | Synthesis of steroidal side chains | Provides control over stereochemistry in complex sterol synthesis |

Preparation of Labeled Sterols for Metabolic Studies

Isotopically labeled sterols are indispensable tools for tracing metabolic pathways and understanding the dynamics of sterol biosynthesis and conversion. arkat-usa.org Deuterium (B1214612) (²H) and carbon-13 (¹³C) are commonly used isotopes for labeling. nih.govarkat-usa.orgresearchgate.net

The synthesis of deuterium-labeled brassinosteroids and their precursors, including derivatives of this compound, has been extensively reported. nih.govscispace.com For instance, ²H₆-labeled campestanol can be synthesized by the hydrogenation of ²H₆-labeled crinosterol. scispace.com These labeled compounds are then used in feeding experiments with organisms like Arabidopsis to track their metabolic fate. nih.gov The metabolites are typically identified using gas chromatography-mass spectrometry (GC-MS). nih.gov

In studies of brassinosteroid biosynthesis in Arabidopsis, deuterium-labeled intermediates have been crucial in demonstrating the reaction sequence from campesterol to brassinolide (B613842). nih.gov For example, feeding experiments with ²H₆-labeled campesterol showed no significant accumulation of ²H₆-labeled campestanol in det2 mutants, confirming the role of the DET2 enzyme in this pathway. scispace.com

Similarly, ¹³C-labeled sterols have been synthesized to investigate marine sterol metabolism in copepods. researchgate.net These studies help to elucidate the ecological roles of these unique sterols. researchgate.net The synthesis of labeled sterols often involves multi-step chemical reactions to introduce the isotope at a specific position in the molecule. arkat-usa.orgnih.gov

| Labeled Compound | Isotope | Application | Analytical Method |

|---|---|---|---|

| [²H₆]Campestanol | Deuterium (²H) | Studying brassinosteroid biosynthesis in Arabidopsis | GC-MS |

| [²H₆]Brassinosteroid Intermediates (e.g., TE, TY, CS) | Deuterium (²H) | Elucidating the biosynthetic pathway of brassinolide | GC-MS |

| [¹³C]-Labeled Marine Sterols | Carbon-13 (¹³C) | Probing sterol metabolism in marine copepods | ¹³C-NMR |

| [3α-³H]14α-Methyl-5α-cholest-7-en-3β-ol | Tritium (³H) | Investigating cholesterol biosynthesis in rat liver homogenates | Radioactivity measurement |

Future Research Directions for 24 Methylcholest 5 En 3 One

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms

The formation of 24-Methylcholest-5-en-3-one involves the oxidation of the 3β-hydroxyl group of its precursor, 24-methylcholest-5-en-3β-ol (campesterol). While the broader pathways of phytosterol biosynthesis are established, the specific enzymes catalyzing this conversion and their regulation are not fully characterized across different organisms. In plants, for instance, campesterol (B1663852) biosynthesis from cycloartenol (B190886) involves multiple steps, including two key methylation reactions by S-adenosyl-L-Met-sterol-C24-methyltransferases (SMTs). mdpi.com However, the final conversion to the 3-oxo form is a critical, less-understood step.

Future research must focus on identifying and characterizing the specific 3β-hydroxysteroid dehydrogenase/isomerase (3β-HSD) enzymes responsible for the synthesis of this compound in various organisms, from plants to microbes. Understanding the genetic and allosteric regulation of these enzymes is crucial. For example, investigating how environmental stressors or developmental cues influence the expression and activity of these enzymes could reveal how the production of this compound is controlled. In plants like Arabidopsis thaliana, the steroid 5-alpha-reductase DET2, involved in brassinosteroid biosynthesis, can use campestenone as a substrate, suggesting its integration into critical hormonal pathways. uniprot.org Elucidating the upstream and downstream regulators of these enzymes will provide a more complete picture of the compound's role in cellular metabolism.

Comprehensive Analysis of Metabolic Fates and Intermediates Across Diverse Organisms

Once formed, this compound can be further metabolized. Its fate is likely diverse, depending on the organism and tissue type. In some plant pathways, it can be reduced to form campestanol (B1668247). uniprot.org In non-human models, it has been shown to influence lipid metabolism by enhancing hepatic β-oxidation. nih.gov This suggests it can act as a signaling molecule that alters metabolic fluxes rather than being a simple intermediate.

A comprehensive analysis of its metabolic grid is a critical future direction. This requires advanced metabolomic studies, using techniques like stable isotope tracing, to follow the transformation of this compound into downstream products in a variety of organisms, including marine phytoplankton, terrestrial plants, and fungi. researchgate.net Identifying these metabolic intermediates and end-products will be key to understanding the full scope of its biological functions, whether as a precursor to other bioactive molecules or as a transient signaling agent that is rapidly cleared.

Exploration of Novel Biological Activities at the Cellular and Molecular Levels in Non-Human Systems

Initial research has highlighted significant biological activities of this compound in non-human systems. In diabetic mouse models (db/db mice), dietary administration of the compound has been observed to alleviate hyperglycemia and hyperinsulinemia. nih.gov It also led to significant decreases in plasma triglycerides and free fatty acids. nih.govresearchgate.net The proposed mechanisms for these effects include the suppression of the NFκB signaling pathway and ligand activity for PPARα, which in turn enhances the expression of enzymes related to hepatic β-oxidation. nih.gov

Future exploration should broaden the search for other biological activities. High-throughput screening of this compound against various cell lines from non-human systems (e.g., insect, fungal, or marine invertebrate cells) could uncover novel properties, such as antimicrobial, anti-inflammatory, or growth-regulating effects. mdpi.comnih.gov Investigating its impact on cellular processes like cell cycle progression, apoptosis, and membrane integrity in these diverse systems will provide a more complete understanding of its potential biological roles beyond mammalian models.

Development of Enhanced Analytical Techniques for Trace-Level Detection and Quantification

The study of this compound is dependent on the ability to accurately detect and quantify it, often at trace levels within complex biological or environmental matrices. Current methods for sterol analysis typically rely on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). rsc.orgresearchgate.net Techniques such as thermochemolysis using tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) have been developed for rapid analysis of sterols in sediments by converting them into methyl ethers. mdpi.com

However, future research requires the development of more sensitive and specific analytical methods. This includes advancing high-resolution mass spectrometry (HRMS) techniques to improve specificity and lower detection limits. lipidmaps.org Creating novel derivatization strategies to enhance ionization efficiency and chromatographic separation is another key area. Furthermore, the development of immunoassays or biosensors targeted to this compound could enable rapid, high-throughput screening and in-situ detection in environmental samples, which is currently not possible.

Investigation of Ecological Roles in Underexplored Environments and Organisms

Phytosterols (B1254722) are fundamental components of marine and terrestrial ecosystems, often used as biomarkers to trace the origin of organic matter. The precursor to this compound, campesterol, is found in numerous organisms, including marine diatoms, which are major primary producers in the ocean. researchgate.netcopernicus.orgint-res.com The presence of this compound in these ecosystems is plausible, yet its specific ecological role remains largely unexplored.

Future investigations should focus on its function in the organisms that synthesize it and its impact on the surrounding environment. Research could explore its potential role in plant defense against pathogens or herbivores, or as a chemical signal (infochemical) in microbial communities. Its stability and transformation in sediments are also important areas of study, as this would inform its utility as a specific biomarker for certain environmental conditions or biological processes. mdpi.com

Advanced Mechanistic Studies on Sterol-Receptor Interactions in Non-Mammalian Models

The biological activity of many sterols is mediated by their interaction with specific protein receptors, particularly nuclear receptors. It has been reported that this compound functions as a ligand for PPARα in mice, which helps explain its effects on lipid metabolism. nih.gov This provides a strong foundation for exploring its interactions with receptors in other, non-mammalian models.

Advanced mechanistic studies are needed to detail these interactions at a molecular level. Using non-mammalian models such as fish, amphibians, or invertebrates, researchers can employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity and kinetics between the sterol and orthologs of known sterol receptors. Co-crystallization of the ligand-receptor complex would provide invaluable structural information about the binding site. Furthermore, computational docking studies can be used to screen for potential interactions with a wider range of receptors, guiding experimental validation and potentially uncovering entirely new signaling pathways regulated by this compound.

Future Research Questions for this compound

| Research Area | Key Questions | Potential Approaches |

| Biosynthesis | Which specific 3β-HSD enzymes convert campesterol to 5-campestenone in plants and microbes? How are these enzymes regulated? | Gene knockout studies, protein expression and purification, enzyme kinetics, transcriptomics under different conditions. |

| Metabolism | What are the major metabolic products of 5-campestenone in diverse organisms like marine algae and fungi? | Stable isotope tracing (e.g., ¹³C-labeling), high-resolution metabolomics (LC-HRMS), pathway modeling. |

| Biological Activity | Does 5-campestenone possess antifungal, antibacterial, or insecticidal properties? | High-throughput screening against panels of microbes and insect cell lines, minimum inhibitory concentration (MIC) assays. |

| Analytical Chemistry | Can a method be developed for real-time, in-situ detection of 5-campestenone in seawater or soil? | Development of specific antibodies for immunoassays (ELISA), creation of molecularly imprinted polymers for sensor applications. |

| Ecology | What is the role of 5-campestenone in the chemical defense of marine diatoms against grazing zooplankton? | Controlled microcosm experiments, feeding trials with and without the purified compound, analysis of grazer behavior and fitness. |

| Receptor Interaction | How does the binding of 5-campestenone to PPAR orthologs in fish compare to its binding in mammals? | Surface plasmon resonance (SPR), X-ray crystallography of the ligand-receptor complex, computational docking simulations. |

Q & A

Q. How can researchers ensure reproducibility when reporting this compound studies?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for in vivo studies: detail animal husbandry (SPF conditions, diet lot numbers), randomization (block design), and blinding. Deposit raw spectra (NMR, MS) in public repositories (e.g., Zenodo) with DOIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.